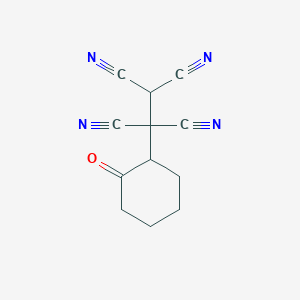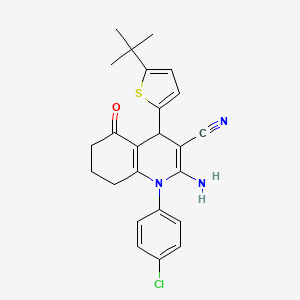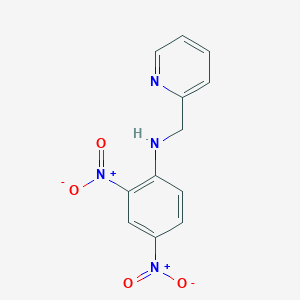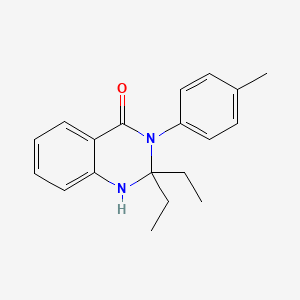![molecular formula C22H23ClN4OS B11095489 2-{[5-(2-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11095489.png)
2-{[5-(2-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-Allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also includes an allyl group, a chlorophenyl group, and a mesitylacetamide moiety
Preparation Methods
The synthesis of 2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorobenzaldehyde with allyl bromide to form 2-chlorobenzyl allyl ether. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. Cyclization of the thiosemicarbazone in the presence of an acid catalyst yields the triazole ring. Finally, the triazole derivative is reacted with mesityl chloride to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of different solvents, catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-{[4-Allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction can lead to the formation of the corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl or chlorophenyl groups. Common reagents for these reactions include alkyl halides, amines, and thiols.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex ring systems. This can be achieved using various cyclization agents and conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Triazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are being investigated for their potential use as therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development. It is being studied for its potential to inhibit specific enzymes or receptors involved in disease processes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to bind to specific sites on these targets, disrupting their normal function. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
2-{[4-Allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide can be compared with other triazole derivatives, such as:
2-{[4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring. This small change can lead to differences in biological activity and chemical reactivity.
2-{[4-Allyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide: Another similar compound with the chlorine atom in a different position. These positional isomers can have different properties and applications.
2-{[4-Allyl-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
The uniqueness of 2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide lies in its specific combination of functional groups and their positions, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23ClN4OS |
|---|---|
Molecular Weight |
427.0 g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C22H23ClN4OS/c1-5-10-27-21(17-8-6-7-9-18(17)23)25-26-22(27)29-13-19(28)24-20-15(3)11-14(2)12-16(20)4/h5-9,11-12H,1,10,13H2,2-4H3,(H,24,28) |
InChI Key |
QHMFYWIYOIEYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(methylsulfanyl)ethyl {4-[(E)-(2-{[(3-bromobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetate](/img/structure/B11095413.png)
![4-(1,3-benzoxazol-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylidene]aniline](/img/structure/B11095414.png)
![6-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N'-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11095417.png)


![6-[(2Z)-2-[(4-fluorophenyl)imino]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]hexan-1-ol](/img/structure/B11095438.png)
![N-(2-methylphenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11095443.png)
![Nonyl {[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B11095444.png)

![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11095461.png)
![4-(Decyloxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide](/img/structure/B11095465.png)

![4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]phenyl 4-bromobenzoate](/img/structure/B11095469.png)
![Ethyl (5-hydroxy-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B11095482.png)
